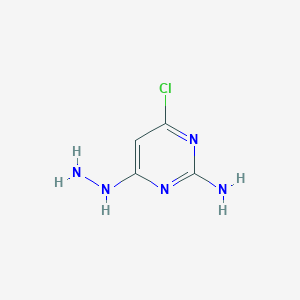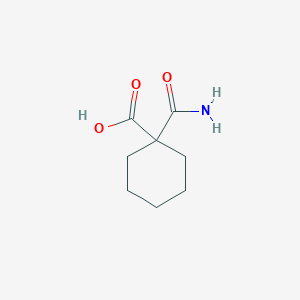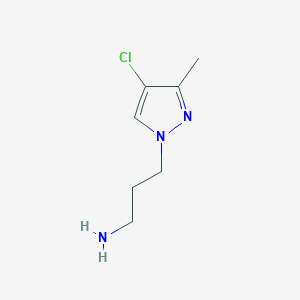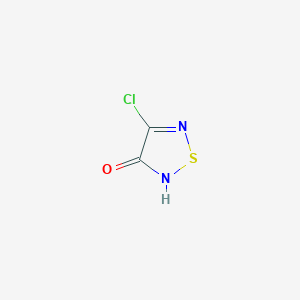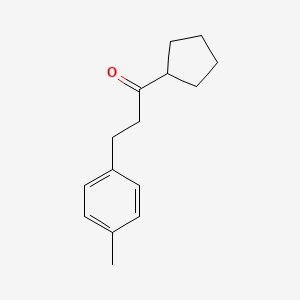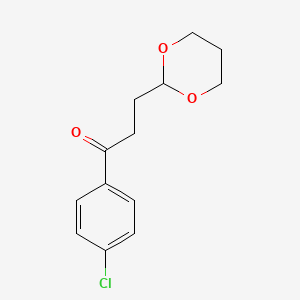
4-(2-Bromo-1-hydroxyethyl)benzonitrile
Vue d'ensemble
Description
4-(2-Bromo-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzonitrile, featuring a bromo and hydroxyethyl group attached to the benzene ring
Applications De Recherche Scientifique
4-(2-Bromo-1-hydroxyethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features that can be modified to enhance biological activity.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Safety and Hazards
The safety data sheets indicate that “4-(2-Bromo-1-hydroxyethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
Benzonitriles are known to be versatile chemicals that play key roles in the synthesis of various compounds, including benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Mode of Action
The mode of action of 4-(2-Bromo-1-hydroxyethyl)benzonitrile involves a series of chemical reactions. The compound is likely to undergo nucleophilic substitution reactions at the benzylic position . This process involves the removal of a hydrogen atom from the benzylic position, forming a resonance-stabilized carbocation . The bromine atom in the compound can then be replaced via an SN1 or SN2 pathway .
Biochemical Pathways
Benzonitriles are known to be involved in various organic synthesis processes . They can participate in reactions leading to the formation of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
Pharmacokinetics
The compound’s molecular weight is 22607 , which might influence its absorption and distribution in the body.
Result of Action
As a benzonitrile derivative, it may contribute to the synthesis of various organic compounds, potentially influencing cellular processes depending on the specific compounds formed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1-hydroxyethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 4-(2-hydroxyethyl)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-(2-substituted-1-hydroxyethyl)benzonitrile derivatives.
Oxidation: Formation of 4-(2-bromo-1-oxoethyl)benzonitrile.
Reduction: Formation of 4-(2-bromo-1-aminoethyl)benzonitrile.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyethyl)benzonitrile: Lacks the bromo group, making it less reactive in substitution reactions.
4-(2-Bromoethyl)benzonitrile: Lacks the hydroxy group, limiting its use in oxidation reactions.
4-(2-Bromo-1-oxoethyl)benzonitrile: An oxidized form, which has different reactivity and applications.
Uniqueness
4-(2-Bromo-1-hydroxyethyl)benzonitrile is unique due to the presence of both bromo and hydroxyethyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
4-(2-bromo-1-hydroxyethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNSIVIOWOLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
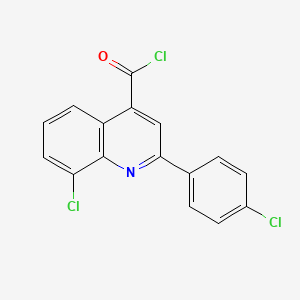
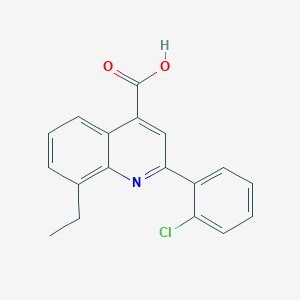
![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
